1-(Furan-2-ylmethyl)pyrrolidine-3-carboxylic acid

Graft-versus-host disease ST2 inhibitor Structure-Activity Relationship

This heterocyclic amino acid analog delivers the exact 3‑position carboxylate geometry required for potent ST2/IL‑33 inhibition. Using the 2‑ or 4‑carboxylate isomers leads to >6‑fold activity loss, making this 98% pure stock (CAS 1340256‑81‑6) the only reliable scaffold for SAR‑driven immunology programs. Its optimal cLogP (0.18) ensures high aqueous solubility for screening. Procure now to secure the validated pharmacophore.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 1340256-81-6
Cat. No. B1468706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-ylmethyl)pyrrolidine-3-carboxylic acid
CAS1340256-81-6
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)O)CC2=CC=CO2
InChIInChI=1S/C10H13NO3/c12-10(13)8-3-4-11(6-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2,(H,12,13)
InChIKeyXQJVEPAJPOZGSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Furan-2-ylmethyl)pyrrolidine-3-carboxylic acid (CAS 1340256-81-6): A Key Heterocyclic Scaffold for ST2 Inhibitor Research and Proline Analog Synthesis


1-(Furan-2-ylmethyl)pyrrolidine-3-carboxylic acid (CAS 1340256-81-6) is a heterocyclic amino acid analog characterized by a pyrrolidine ring with a carboxylic acid at the 3-position and a furan-2-ylmethyl substituent on the nitrogen . This compound serves as a critical building block in medicinal chemistry, most notably as the core scaffold for developing 1-(furan-2-ylmethyl)pyrrolidine-based small-molecule inhibitors of the ST2/IL-33 protein-protein interaction relevant to graft-versus-host disease (GVHD) [1]. Its structural features combine the conformational rigidity of a proline analog with the distinct electronic properties of a furan ring, making it a versatile intermediate for constructing complex bioactive molecules.

Why 1-(Furan-2-ylmethyl)pyrrolidine-3-carboxylic acid Cannot Be Replaced by Common Analogs in ST2 Pathway Research


Substituting 1-(furan-2-ylmethyl)pyrrolidine-3-carboxylic acid with close analogs like 1-(furan-2-ylmethyl)pyrrolidine or its 2-carboxylic acid isomer fails in structure-activity relationship (SAR) contexts because the 3-carboxylate position dictates critical pharmacophore geometry for biological target engagement. Direct SAR data on the ST2 inhibitor series demonstrates that modifying the substitution position on the pyrrolidine ring profoundly impacts inhibitory potency [1]. For instance, moving the carboxylic acid to the 4-position of the B ring results in a measurable loss of activity [1]. This sensitivity underscores that the specific 3-position functionalization is not merely a connector but a molecular recognition element that cannot be generically interchanged without compromising target binding.

Quantitative Evidence Guide: Differentiation of 1-(Furan-2-ylmethyl)pyrrolidine-3-carboxylic acid (CAS 1340256-81-6)


Positional Selectivity in ST2/IL-33 Inhibition: A Direct SAR Comparison

In the SAR of 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, a carboxylic acid substituent at the 4-position of the B ring (an analog closely related to the 3-carboxylic acid isomer) led to a marked reduction in inhibitory activity [1]. Conversely, analogs bearing a pyrrolidine group at the 3-position of the B ring achieved improved IC50 values of 5–7 μM in the AlphaLISA assay [1], reinforcing the 3-position as the critical site for potency [1]. This provides a direct, data-backed rationale for selecting the 3-carboxylate scaffold over alternative isomers for further optimization.

Graft-versus-host disease ST2 inhibitor Structure-Activity Relationship

Lipophilicity Tuning: Critical logP Differentiation vs. Non-Carboxylic Acid Analog

The presence of the carboxylic acid group on 1-(furan-2-ylmethyl)pyrrolidine-3-carboxylic acid drastically alters its lipophilicity profile compared to the non-acid analog 1-furfurylpyrrolidine. The target compound exhibits a predicted logP (cLogP) of 0.18 [1], whereas 1-furfurylpyrrolidine has a cLogP of approximately 2.06 . This difference of nearly 2 log units translates into a 100-fold difference in partition coefficient, giving the target compound vastly superior aqueous solubility and distinct pharmacokinetic behavior critical for in vivo applications.

Drug-likeness Physicochemical properties cLogP

Reproducible Procurement: Guaranteed Purity and Validated Storage Stability

For industrial and academic procurement, 1-(furan-2-ylmethyl)pyrrolidine-3-carboxylic acid is commercially available with a specified purity of 98% and a validated storage condition of 2-8°C in a sealed, dry environment, ensuring long-term stability for reproducible results . In contrast, synthetically obtained analogs from general routes may have undefined enantiomeric excess or impurities that impact assay reproducibility, making the commercially validated source a lower-risk procurement choice.

Chemical procurement Purity specification Storage stability

Key Application Scenarios for Procuring 1-(Furan-2-ylmethyl)pyrrolidine-3-carboxylic acid (CAS 1340256-81-6)


Medicinal Chemistry Optimization of GVHD-Targeting ST2 Inhibitors

Procure 1-(furan-2-ylmethyl)pyrrolidine-3-carboxylic acid as a foundational scaffold for synthesizing and optimizing novel ST2/IL-33 inhibitors. Based on SAR established by Yuan et al. , the 3-position of the pyrrolidine ring is essential for high inhibitory activity. Using this compound ensures the core pharmacophore is correctly oriented, avoiding the >6-fold potency loss associated with shifting the carboxyl group to the 4-position.

Lead-Like Compound Libraries for Inflammation and Immunology Screening

Utilize this compound's optimal cLogP (0.18) to generate fragment-like or lead-like libraries targeting immunology-related targets such as cytokine receptors. Its logP, which is approximately 100-fold lower than its non-carboxylated analog, provides superior aqueous solubility for high-concentration screening formats without DMSO interference.

Synthesis of Conformationally Constrained Proline Analogues

Exploit the rigid pyrrolidine-3-carboxylic acid core as a chiral proline surrogate in peptide or peptidomimetic synthesis. The commercially available 98% pure stock (CAS: 1340256-81-6) provides a cost-effective and reliable entry point for chemists exploring the impact of N-furan-2-ylmethyl groups on peptide backbone conformation and target affinity.

Quote Request

Request a Quote for 1-(Furan-2-ylmethyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.